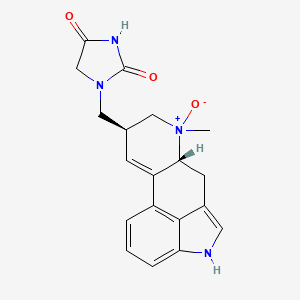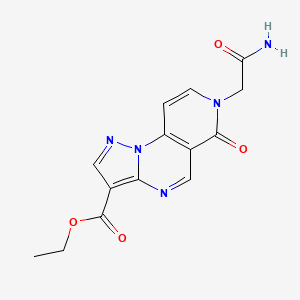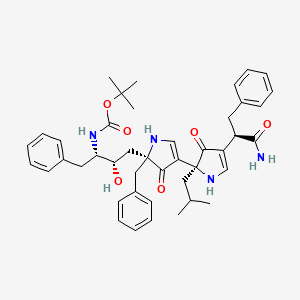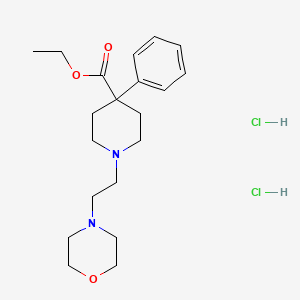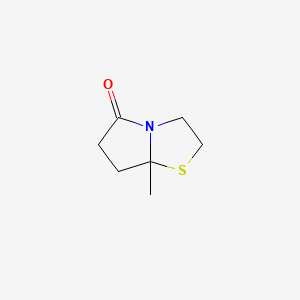
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is a complex organic compound It is known for its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride involves multiple steps. The process typically starts with the preparation of the core naphthacene structure, followed by the introduction of the amino and hydroxyl groups. The final steps involve the esterification and formation of the monohydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dacarbazine: An anticancer drug with a similar core structure but different functional groups.
Dactinomycin: An antibiotic with a similar naphthacene core but different substituents.
Daunorubicin: An anticancer drug with a similar structure but different sugar moieties.
Uniqueness
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Propriétés
| 81914-45-6 | |
Formule moléculaire |
C31H38ClN3O11 |
Poids moléculaire |
664.1 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate;hydrochloride |
InChI |
InChI=1S/C31H37N3O11.ClH/c1-12-24(36)16(32)9-19(43-12)44-18-11-31(42,13(2)33-34-29(41)45-30(3,4)5)10-15-21(18)28(40)23-22(26(15)38)25(37)14-7-6-8-17(35)20(14)27(23)39;/h6-8,12,16,18-19,24,35-36,38,40,42H,9-11,32H2,1-5H3,(H,34,41);1H/b33-13+; |
Clé InChI |
YUISNKMTMJDASD-WHPANWKISA-N |
SMILES isomérique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(/C(=N/NC(=O)OC(C)(C)C)/C)O)N)O.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




